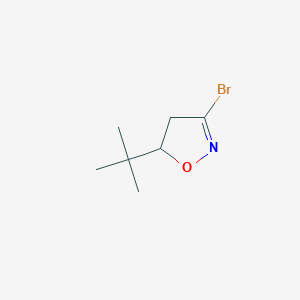

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Descripción general

Descripción

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole typically involves a multi-step process. One common method includes the reaction of glyoxylic acid with hydroxylamine hydrochloride to form an intermediate, which is then subjected to bromination and 1,3-dipolar cycloaddition reactions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous synthesis processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the overall yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted isoxazoles, while oxidation reactions can produce different oxidized derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole has been investigated for its potential as a pharmaceutical intermediate. Its derivatives are being explored for various therapeutic applications:

- Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics or antifungal agents .

- Transglutaminase Inhibition : The compound serves as a scaffold for designing targeted covalent inhibitors of transglutaminases (TG2), which are implicated in various diseases, including cancer and neurodegenerative disorders .

- Synthesis of Bioactive Molecules : It is utilized in the synthesis of 3-aminoisoxazoles, which have shown promise in medicinal chemistry.

Agricultural Applications

The compound is also valuable in agriculture:

- Pesticide Development : Its derivatives may be used to create new pesticides due to their biological activity against plant pathogens .

- Herbicides : Research suggests potential applications in herbicide formulations, targeting specific weeds while minimizing impact on crops.

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme interactions:

- Enzyme Complex Formation : Studies indicate that the compound can form complexes with various biological targets, aiding in understanding enzyme mechanisms and interactions.

- Modification Potential : Its reactivity with nucleophiles allows for modifications that could enhance its biological efficacy, making it a versatile tool in drug design.

Case Studies

- Study on Antimicrobial Properties : A study published in the Malaria Journal highlighted the antimicrobial efficacy of this compound against several pathogens, demonstrating its potential as a lead compound for antibiotic development.

- Transglutaminase Inhibitors : Research published in ACS Publications demonstrated that derivatives of this compound can serve as effective inhibitors of TG2, providing insights into their therapeutic potential for treating diseases associated with transglutaminase dysfunction .

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole: Similar in structure but with different substituents, leading to distinct chemical properties and applications.

3,4,5-Trisubstituted Isoxazoles: These compounds have additional substituents on the isoxazole ring, which can significantly alter their reactivity and biological activity.

Uniqueness

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole stands out due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This unique feature makes it a valuable compound for specific applications in research and industry .

Actividad Biológica

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole is a compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of CHBrNO and a molecular weight of approximately 206.08 g/mol, this compound contains a five-membered isoxazole ring, which includes one nitrogen and one oxygen atom. The presence of a bromine atom and a tert-butyl group significantly influences its chemical properties, making it a subject of interest in various fields including medicinal chemistry and agricultural applications.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Its derivatives have been explored for potential therapeutic applications, particularly in the development of new pharmaceuticals targeting various diseases.

Antimicrobial Properties

The compound has shown effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. In particular, studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antimalarial Activity

A significant aspect of the biological activity of this compound is its potential antimalarial effects. Research has highlighted that certain isomers of this compound exhibit significant antiplasmodial activity by targeting enzymes critical to the survival of the malaria parasite Plasmodium falciparum. For instance, the (5S, αS) isomers were found to irreversibly inhibit glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), an enzyme involved in the glycolytic pathway essential for the parasite's energy production .

The mechanism by which this compound exerts its biological effects involves interactions with various biological targets. Its ability to form complexes with enzymes and receptors has been studied to understand its action in biological systems. The compound's reactivity with nucleophiles allows for potential modifications that could enhance its biological efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole | CHBrN | Smaller size; used primarily in pharmaceutical synthesis |

| 3-Chloro-5-tert-butyl-4,5-dihydroisoxazole | CHClNO | Chlorine instead of bromine; different reactivity profile |

| 3-Iodo-5-tert-butyl-4,5-dihydroisoxazole | CHINO | Iodine substitution; potentially different biological activity |

This table illustrates how variations in substituents like bromine, chlorine, or iodine can affect the biological activity and reactivity profiles of these compounds.

Case Study: Antimalarial Efficacy

In a study examining the antimalarial properties of various dihydroisoxazole derivatives, researchers found that this compound was significantly more potent than acivicin against Plasmodium falciparum due to its irreversible inhibition of PfGAPDH. This highlights the importance of structural modifications in enhancing therapeutic efficacy against malaria .

Case Study: Antimicrobial Activity

Another investigation into the antimicrobial properties of this compound revealed effective inhibition against multiple bacterial strains. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Propiedades

IUPAC Name |

3-bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-7(2,3)5-4-6(8)9-10-5/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTHQBDSNGJXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562470 | |

| Record name | 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128464-85-7 | |

| Record name | 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.